molecular formula C17H13ClN2O2S B2507588 (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide CAS No. 899762-19-7

(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide

Cat. No. B2507588
CAS RN: 899762-19-7
M. Wt: 344.81
InChI Key: BKYIWTOZMPKZSA-JZJYNLBNSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, neutron diffraction, and electron diffraction are commonly used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in physical properties, energy changes, and the formation of new products .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability under various conditions .

Scientific Research Applications

Synthesis and Characterization

Novel Bis(chromenes) Incorporation

The synthesis of novel bis(2-oxo-2H-chromene) and bis(2-imino-2H-chromene) derivatives incorporating piperazine moiety has been detailed. These compounds, including derivatives similar to the specified chemical, have been synthesized via cyclocondensation reactions, showcasing their potential as key synthons for further chemical transformations. This demonstrates the compound's role in the development of novel chromene derivatives with potential applications in material science and organic chemistry (Mekky & Sanad, 2019).

Structural and DFT Studies

A study involving the interaction of 4-methoxy-1-naphthol with various compounds led to the synthesis of derivatives with structures established through spectral data and density functional theory (DFT) optimizations. These findings underline the structural versatility and electronic properties of chromene derivatives, paving the way for their application in electronic materials and molecular electronics (Al‐Sehemi et al., 2012).

Biological Applications

Anti-Proliferative Activity

Compounds structurally related to "(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide" have been evaluated for their anti-proliferative properties against human cancer cell lines. The results confirmed strong and selective cytotoxic activities, indicating potential therapeutic applications in cancer treatment (Fouda et al., 2021).

Photodegradation of DNA

A series of carbothioamide ruthenium (II) complexes, potentially including compounds with similar structures, have been synthesized and characterized. These complexes have been studied for their ability to bind and degrade calf-thymus DNA via an intercalation mechanism, suggesting applications in the development of novel anticancer agents and DNA-targeting therapeutics (Muthuraj & Umadevi, 2018).

Antimicrobial Evaluation

Compounds including the "(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide" structure have shown significant antimicrobial activity. This points towards their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial and fungal infections (Chate et al., 2012).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or other biochemical interactions .

Safety and Hazards

Safety and hazard analysis involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis .

properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)iminochromene-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-21-13-5-3-12(4-6-13)20-17-14(16(19)23)9-10-8-11(18)2-7-15(10)22-17/h2-9H,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYIWTOZMPKZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide

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